Intiquinatine
Description
Properties
CAS No. |
445041-75-8 |
|---|---|
Molecular Formula |
C18H14BrNO4 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
(2R)-2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14BrNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1 |
InChI Key |
CIINOWXZLVATIR-LLVKDONJSA-N |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Appearance |
Solid powder |
Other CAS No. |
445041-75-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Intiquinatine; Tiliquinatine. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Intiquinatine’s properties and applications, we compare it with structurally or functionally related compounds mentioned in the evidence.
Structural and Functional Similarities
Ataciguat and M659T35_2 are metabolites co-clustered with this compound in GM:F344 rats. These compounds share a similar analytical detection profile (e.g., mass spectrometry or chromatography) but differ in their biological associations. For example:
- Ataciguat: A known guanylate cyclase activator, structurally distinct from this compound but linked to nitric oxide signaling pathways. Unlike this compound, Ataciguat has well-documented pharmacological effects, including vasodilation and anti-inflammatory activity .
- M659T35_2: An unannotated metabolite with unknown structure. Its clustering with this compound suggests overlapping metabolic pathways or microbial interactions, but functional divergence is inferred due to differential associations with host genetic factors .
Analytical Differentiation
Distinguishing this compound from similar compounds requires complementary techniques, as highlighted in synthetic chemistry guidelines. For instance:
- Spectroscopic Methods : Nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy could resolve structural ambiguities between this compound and Ataciguat, given their divergent functional groups.
- Mass Spectrometry (MS) : High-resolution MS would differentiate this compound from M659T35_2 based on exact mass and fragmentation patterns .
Preparation Methods
Synthesis of 7-Bromoquinoline-2-ol
The quinoline core is synthesized via the Skraup or Doebner-Miller reaction, followed by bromination:
Step 1: Quinoline Synthesis
- Skraup Reaction : Glycerol, aniline, and sulfuric acid undergo cyclocondensation to yield quinoline.
- Doebner-Miller Variation : Uses α,β-unsaturated ketones for improved regioselectivity.
Step 2: Bromination
Preparation of (R)-4-Hydroxyphenoxypropanoic Acid
The stereospecific propanoic acid side chain is synthesized via asymmetric catalysis:
Step 1: Asymmetric Aldol Reaction
- Propanoic acid precursors are generated using chiral catalysts (e.g., Evans oxazolidinones or Sharpless epoxidation).
- Intermediate : (R)-2-Hydroxypropanoic acid (R-lactic acid).
Step 2: Etherification with Hydroquinone
Final Coupling and Purification
Step 1: Ether Bond Formation
- 7-Bromoquinoline-2-ol and (R)-4-hydroxyphenoxypropanoic acid are coupled using a Williamson ether synthesis:
Step 2: Acidic Workup and Crystallization
- The crude product is acidified (HCl) and recrystallized from ethanol/water mixtures to yield this compound.
Analytical Characterization
Critical quality attributes of this compound are verified using advanced analytical techniques:
Industrial-Scale Considerations
Green Chemistry Modifications
Q & A
Basic: How should researchers design experiments to evaluate the biological activity of Intiquinatine?
Methodological Answer:
Experimental design should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure alignment with research objectives . For in vitro assays, include control groups (positive/negative) and replicate experiments to account for variability. Dose-response curves and time-dependent activity assessments are critical. Validate findings using orthogonal methods (e.g., enzymatic assays vs. cell-based viability tests) to confirm biological relevance . Pre-register protocols to minimize bias and enhance reproducibility .
Basic: What analytical methodologies are recommended for validating the chemical structure of this compound?
Methodological Answer:
Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Assign proton/carbon shifts and compare with predicted spectra from computational tools (e.g., ACD/Labs or MestReNova) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm mass accuracy.
- X-ray Crystallography: Resolve stereochemistry for novel derivatives .
Cross-reference data with published spectral libraries (e.g., PubChem or Reaxys) to rule out misidentification .
Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Analysis: Use HPLC with UV/Vis or charged aerosol detection (CAD) to quantify impurities (>98% purity threshold for pharmacological studies) .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor decomposition via LC-MS. Apply Arrhenius kinetics to predict shelf life .
- Statistical Validation: Use ANOVA to compare batch-to-batch variability and establish acceptance criteria .
Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, tissue distribution, and metabolite activity to identify discrepancies in drug delivery or metabolism .
- Triangulation: Cross-validate findings using ex vivo models (e.g., organoids) or computational simulations (e.g., PBPK modeling) .
- Dose Adjustments: Recalibrate in vivo dosages based on protein-binding effects or interspecies metabolic differences .
Advanced: What statistical models are effective for optimizing the synthetic yield of this compound?
Methodological Answer:
- Design of Experiments (DOE): Apply factorial designs (e.g., Box-Behnken or Central Composite) to identify critical reaction parameters (temperature, catalyst loading) .
- Machine Learning: Train regression models on historical reaction data to predict optimal conditions .
- Response Surface Methodology (RSM): Visualize multi-variable interactions and derive Pareto-optimal solutions for yield vs. cost .
Advanced: How can multi-omics data be integrated to elucidate this compound’s mechanism of action?
Methodological Answer:
- Transcriptomics/Proteomics: Use pathway enrichment tools (e.g., GSEA, STRING) to identify dysregulated targets .
- Metabolomics: Map metabolic shifts via untargeted LC-MS and correlate with phenotypic outcomes .
- Network Pharmacology: Construct interaction networks (e.g., Cytoscape) to prioritize hub targets and validate via CRISPR knockdown .
Advanced: How should researchers address reproducibility challenges in this compound studies?
Methodological Answer:
- Protocol Standardization: Document synthetic steps, purification methods, and analytical conditions in machine-readable formats (e.g., Chemotion ELN) .
- Open Science Practices: Share raw spectra, chromatograms, and datasets in FAIR-compliant repositories .
- Collaborative Replication: Engage independent labs for blinded validation, particularly for high-impact claims .
Advanced: What interdisciplinary frameworks are suitable for studying this compound’s applications in non-traditional contexts (e.g., neuroprotection or antimicrobial resistance)?
Methodological Answer:
- Systems Biology: Combine gene-editing (CRISPR), high-content imaging, and AI-driven phenotype screening to uncover off-target effects .
- Ethnopharmacology: Partner with field researchers to validate traditional use claims via bioprospecting and ecological studies .
- Ethics-Compliant Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with societal needs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
